XMD-17-51

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

XMD-17-51 es un compuesto de pirimido-diazepinona conocido por su capacidad de modular una amplia gama de quinasas proteicas. Es particularmente notable por sus efectos inhibitorios sobre quinasas como MPS1 (TTK), ERK5 (BMK1, MAPK7), varias quinasas polo, Ack1, Ack2, Abl y sus mutantes, DCAMKL1, ABL1, DCAMKL2, y muchas otras, incluidas Bcr-Abl, GAK, cSrc y proteínas de la familia Trk .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de XMD-17-51 implica la formación de la estructura central de pirimido-diazepinona. Las rutas sintéticas específicas y las condiciones de reacción son propietarias y no se divulgan públicamente en detalle. se sabe que el compuesto se sintetiza a través de una serie de reacciones orgánicas que involucran la formación de múltiples anillos que contienen nitrógeno .

Métodos de producción industrial

Los métodos de producción industrial para this compound no están ampliamente documentados. Por lo general, estos compuestos se producen en laboratorios especializados bajo condiciones controladas para garantizar la pureza y la consistencia. El proceso de producción implica múltiples pasos de síntesis, purificación y control de calidad para cumplir con los estándares de grado de investigación .

Análisis De Reacciones Químicas

Tipos de reacciones

XMD-17-51 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones del núcleo de pirimido-diazepinona.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución. Las condiciones específicas, como la temperatura, el solvente y los catalizadores, dependen de la reacción y el producto deseados .

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados a menudo se utilizan para estudiar la relación estructura-actividad y optimizar las propiedades del compuesto para aplicaciones específicas .

Aplicaciones Científicas De Investigación

Cancer Research

XMD-17-51 has shown significant promise in cancer research, particularly in targeting non-small cell lung carcinoma (NSCLC). The compound inhibits the proliferation of NSCLC cells by downregulating DCLK1, a marker associated with cancer stem cells. This downregulation leads to reduced sphere formation efficiency and modulation of epithelial-mesenchymal transition (EMT) processes, suggesting a potential role in enhancing the efficacy of existing therapies .

Key Findings:

- Inhibition of Cell Proliferation: this compound effectively reduces cell proliferation in NSCLC cell lines such as A549 and NCI-H1299 .

- Impact on Stemness: The compound decreases levels of stem cell markers like β-catenin and NANOG, indicating its potential to target cancer stem cell characteristics .

Biochemical Pathways

This compound influences several biochemical pathways by inhibiting kinases involved in critical signaling cascades. Its action leads to decreased levels of proteins associated with EMT, such as Snail-1 and zinc-finger-enhancer binding protein 1, further supporting its role in cancer progression regulation .

Study on NSCLC

In a study investigating the effects of this compound on NSCLC cells, researchers demonstrated that treatment with the compound significantly inhibited cell growth and induced apoptosis. The study utilized various assays including MTT assays to quantify cell viability post-treatment. Results indicated that this compound could serve as a potential therapeutic agent for lung cancer treatment by targeting DCLK1 .

Pharmacokinetics and Dosage Effects

Research also explored the pharmacokinetics of this compound, noting that its salt form enhances water solubility and stability, which is crucial for therapeutic applications. Dosage studies in animal models revealed that lower doses effectively inhibited tumor growth without significant off-target effects .

Mecanismo De Acción

XMD-17-51 ejerce sus efectos modulando las quinasas proteicas. Inhibe la actividad de quinasas como MPS1 (TTK), ERK5 (BMK1, MAPK7) y otras uniéndose a sus sitios activos. Esta inhibición interrumpe las vías de señalización involucradas en la proliferación, supervivencia y migración celular. Los objetivos moleculares del compuesto incluyen varias quinasas que desempeñan funciones críticas en el cáncer y otras enfermedades .

Comparación Con Compuestos Similares

Compuestos similares

Inhibidor MARK4 2: Un potente inhibidor de la quinasa 4 que regula la afinidad por los microtúbulos (MARK4).

STO-609: Un inhibidor específico de la quinasa de la quinasa de la proteína dependiente de Ca2+/calmodulina (CaM-KK).

Ácido bempedoico: Una pequeña molécula disponible por vía oral que regula el metabolismo de lípidos e hidratos de carbono.

Singularidad

XMD-17-51 es único debido a su amplio espectro de inhibición de quinasas y sus posibles aplicaciones terapéuticas en el tratamiento del cáncer. A diferencia de otros inhibidores de quinasas, this compound se dirige a una amplia gama de quinasas, lo que lo convierte en una herramienta versátil para la investigación y el desarrollo de fármacos .

Actividad Biológica

XMD-17-51 is a small molecule compound recognized primarily for its potent inhibitory effects on NUAK1 (Nuclear AMP-activated protein kinase 1) and DCLK1 (Doublecortin-like kinase 1), both of which are significant targets in cancer research. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on cancer cell proliferation, and potential therapeutic applications.

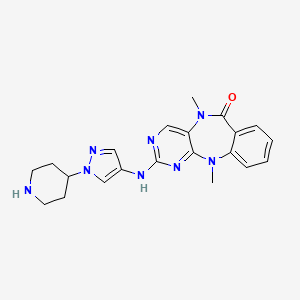

Chemical Structure:

this compound is a pyrimido-diazepinone derivative, which has been chemically characterized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H15N4O |

| Molecular Weight | 283.32 g/mol |

| IC50 for NUAK1 | 1.5 nM |

| IC50 for DCLK1 | 14.64 nM |

The compound acts as a competitive inhibitor of protein kinases by binding to the active site, thereby preventing the phosphorylation of substrates. This mechanism is crucial in regulating various cellular processes, including cell proliferation and survival .

Inhibition of Cancer Cell Proliferation

This compound has shown significant anti-cancer activity, particularly against non-small cell lung carcinoma (NSCLC) cells. Its inhibitory effects on DCLK1 have been substantiated through multiple studies:

- Cell Lines Tested: A549, NCI-H1299, NCI-H1975

- IC50 Values:

- A549: 3.551 µM

- NCI-H1299: 1.693 µM

- NCI-H1975: 1.845 µM

The compound effectively reduces cell viability in a dose-dependent manner, indicating its potential as a therapeutic agent against lung cancer .

Mechanisms Affecting Epithelial-Mesenchymal Transition (EMT)

This compound not only inhibits cell proliferation but also modulates EMT processes, which are critical for cancer metastasis. In treated NSCLC cells, notable changes include:

- Decreased Expression of EMT Markers:

- Snail-1

- ZEB1

- Increased Expression of E-cadherin

These alterations suggest that this compound may hinder the metastatic potential of cancer cells by reversing EMT characteristics .

Study Overview

A pivotal study published in PMC demonstrated the efficacy of this compound in inhibiting DCLK1 kinase activity in vitro. The findings highlighted that:

- Treatment with this compound led to a significant reduction in DCLK1 protein levels.

- The compound diminished sphere formation efficiency in cancer stem cells, indicating a reduction in stemness properties associated with tumor aggressiveness .

Summary of Results

| Parameter | Before Treatment | After Treatment with this compound |

|---|---|---|

| DCLK1 Levels (Western Blot) | High | Significantly Reduced |

| Sphere Formation Efficiency | High | Significantly Decreased |

| E-cadherin Expression | Low | Increased |

| Snail-1 Expression | High | Decreased |

These results underscore the potential of this compound as a candidate for lung cancer therapy by targeting key pathways involved in tumor growth and metastasis .

Propiedades

IUPAC Name |

5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKOFXMLMYKWELM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?

A1: this compound acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, this compound directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:

- Reduced Cell Proliferation: this compound effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []

- Suppressed Epithelial-Mesenchymal Transition (EMT): this compound treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that this compound may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.

- Impaired Stemness: this compound significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that this compound may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.